molecular formula C13H20BNO4 B572774 Ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-carboxylate CAS No. 1256360-06-1

Ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-carboxylate

Cat. No. B572774
M. Wt: 265.116
InChI Key: DYCDAHNPZKXBBH-UHFFFAOYSA-N
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Description

Ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-carboxylate is a chemical compound with the molecular formula C11H19BO4 . It is a colorless to yellow liquid .


Molecular Structure Analysis

The molecular weight of this compound is 226.08 . The InChI code is 1S/C11H19BO4/c1-6-14-9(13)7-8-12-15-10(2,3)11(4,5)16-12/h7-8H,6H2,1-5H3/b8-7+ . This indicates the structural arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

This compound is a colorless to yellow liquid . It has a molecular weight of 226.08 .

Scientific Research Applications

Synthesis and Characterization

Ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-carboxylate is a compound used in the synthesis of various polymers and organic molecules due to its reactivity and functional group compatibility. This compound plays a crucial role in creating deeply colored polymers with significant solubility in organic solvents, achieved through palladium-catalyzed polycondensation processes (Welterlich et al., 2012). Furthermore, the compound is a key intermediate in synthesizing boric acid ester intermediates with benzene rings. These intermediates have been thoroughly characterized through spectroscopic methods and crystallography, offering insights into their molecular structures and physicochemical properties (Huang et al., 2021).

Material Science and Photophysical Properties

In material science, the compound is utilized to fabricate conjugated polymers that exhibit high luminescence. These polymers are synthesized using Suzuki polycondensation reactions, which alternate between dialkylated 1,4-diketo-3,6-diphenyl-pyrrolo[3,4-c]pyrrole units and various electron-donating or electron-withdrawing groups, leading to materials with brilliant red colors and soluble properties in organic solvents (Zhu et al., 2007). This demonstrates the compound's versatility in developing materials with specific optical and electrical properties, crucial for applications in electronic devices and photovoltaics.

Molecular Structure and Density Functional Theory (DFT) Studies

The compound's molecular structure and electronic properties have been explored through density functional theory (DFT) studies. These studies provide a deeper understanding of the compound's molecular electrostatic potential, frontier molecular orbitals, and conformational stability, offering valuable insights for designing new materials and chemical reactions (Liao et al., 2022).

Synthesis of Biologically Active Compounds

Although the primary focus of ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-carboxylate is in the field of materials science and organic synthesis, it's worth noting that compounds with a similar pyrrole structure have been investigated for their potential in synthesizing biologically active molecules, such as HIV-1 reverse transcriptase inhibitors (Silvestri et al., 2000). Although not directly related to the compound , this highlights the broader relevance of pyrrole derivatives in medicinal chemistry.

Safety And Hazards

The compound has several hazard statements including H302, H315, H319, H332, H335 . Precautionary measures include P261, P280, P305, P338, P351 . This indicates that the compound may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BNO4/c1-6-17-11(16)15-8-7-10(9-15)14-18-12(2,3)13(4,5)19-14/h7-9H,6H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYCDAHNPZKXBBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(C=C2)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20682327
Record name Ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20682327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-carboxylate

CAS RN

1256360-06-1
Record name 1H-Pyrrole-1-carboxylic acid, 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256360-06-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20682327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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